molecular formula C16H14O2 B14338797 1H-2-Benzopyran-1-one, 3,4-dihydro-3-(4-methylphenyl)- CAS No. 95217-41-7

1H-2-Benzopyran-1-one, 3,4-dihydro-3-(4-methylphenyl)-

Cat. No.: B14338797
CAS No.: 95217-41-7
M. Wt: 238.28 g/mol
InChI Key: SARNCJFHLNJGJC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1H-2-Benzopyran-1-one, 3,4-dihydro-3-(4-methylphenyl)- is a chemical compound belonging to the class of dihydroisocoumarins These compounds are characterized by a benzopyran ring system fused with a lactone ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1H-2-Benzopyran-1-one, 3,4-dihydro-3-(4-methylphenyl)- typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the use of 4-methylphenylacetic acid and salicylaldehyde in the presence of a catalyst to form the desired compound through a series of condensation and cyclization reactions .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions: 1H-2-Benzopyran-1-one, 3,4-dihydro-3-(4-methylphenyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce fully saturated dihydrobenzopyran derivatives .

Scientific Research Applications

1H-2-Benzopyran-1-one, 3,4-dihydro-3-(4-methylphenyl)- has a wide range of applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a reagent in chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.

Mechanism of Action

The mechanism of action of 1H-2-Benzopyran-1-one, 3,4-dihydro-3-(4-methylphenyl)- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity, and influencing cellular processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

  • 1H-2-Benzopyran-1-one, 3,4-dihydro-8-hydroxy-3-methyl-
  • 1H-2-Benzopyran-1-one, 3,4-dihydro-8-hydroxy-6-methoxy-3-methyl-
  • 3,4-Dihydro-1H-2-benzopyran-1-one

Comparison: Compared to similar compounds, 1H-2-Benzopyran-1-one, 3,4-dihydro-3-(4-methylphenyl)- is unique due to the presence of the 4-methylphenyl group, which imparts distinct chemical and biological properties.

Properties

CAS No.

95217-41-7

Molecular Formula

C16H14O2

Molecular Weight

238.28 g/mol

IUPAC Name

3-(4-methylphenyl)-3,4-dihydroisochromen-1-one

InChI

InChI=1S/C16H14O2/c1-11-6-8-12(9-7-11)15-10-13-4-2-3-5-14(13)16(17)18-15/h2-9,15H,10H2,1H3

InChI Key

SARNCJFHLNJGJC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2CC3=CC=CC=C3C(=O)O2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.